Anti-HSV-1 Activity Comparison: Dilinoleoyl-Galactolipid (13b) vs. Dilinolenoyl-Galactolipid (18b) and Dilauroyl-Galactolipid (13a)
In a direct head-to-head comparison of 19 synthetic monoglycosyl diglycerides, 1,2-O-dilinoleoyl-3-O-β-D-galactopyranosyl-rac-glycerol (Compound 13b) exhibited 55% inhibition of herpes simplex virus type 1 (HSV-1) at a concentration of 50 µg/mL [1]. This activity was markedly lower than the 100% inhibition achieved by the dilinolenoyl analog (Compound 18b) but was comparable to the 50% inhibition observed for the corresponding glucopyranosyl analog (Compound 7f) [1]. In stark contrast, the saturated dilauroyl galactolipid analog (Compound 13a) showed significantly higher inhibition of 80% against HSV-1, highlighting that unsaturation alone does not predict activity [1].
| Evidence Dimension | Anti-HSV-1 activity (% Inhibition) |
|---|---|
| Target Compound Data | 55 ± 2% at 50 µg/mL |
| Comparator Or Baseline | Compound 18b (1,2-O-dilinolenoyl-3-O-β-D-galactopyranosyl-sn-glycerol): 100 ± 0%; Compound 7f (1,2-O-dilinoleoyl-3-O-β-D-glucopyranosyl-rac-glycerol): 50 ± 2%; Compound 13a (1,2-O-dilauroyl-3-O-β-D-galactopyranosyl-rac-glycerol): 80 ± 4% |
| Quantified Difference | Target compound (13b) is 45 percentage points less active than 18b, equivalent to 7f, and 25 percentage points less active than 13a. |
| Conditions | Vero cell culture; compound concentration 50 µg/mL; inhibition measured as percentage reduction in viral cytopathic effect compared to untreated control; values are mean ± S.D. of three replicates [1]. |
Why This Matters
This demonstrates that while dilinoleoyl galactolipid possesses measurable anti-HSV-1 activity, its potency is inferior to both more unsaturated (linolenoyl) and fully saturated (lauroyl) analogs, making it unsuitable for antiviral discovery programs but valuable as a negative or moderate-activity control in structure-activity relationship studies.
- [1] Janwitayanuchit, W., Suwanborirux, K., Patarapanich, C., Pummangura, S., Lipipun, V., & Vilaivan, T. (2003). Synthesis and anti-herpes simplex viral activity of monoglycosyl diglycerides. Phytochemistry, 64(7), 1253–1264. https://doi.org/10.1016/S0031-9422(03)00507-7 View Source
